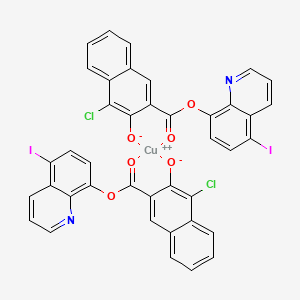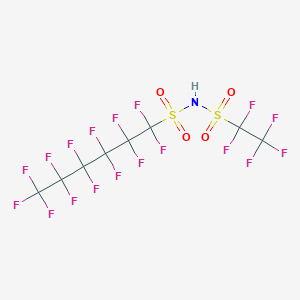
diamino (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(2-aminooxy-2-oxoethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diamino (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(2-aminooxy-2-oxoethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioate is a complex organic compound with a unique structure characterized by multiple double bonds, methoxy groups, and aminooxy functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diamino (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(2-aminooxy-2-oxoethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioate involves multiple steps, including the formation of the heptaenedioate backbone, introduction of the methoxy and aminooxy groups, and the final coupling of the diamino functionalities. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Diamino (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(2-aminooxy-2-oxoethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with altered double bond configurations.
Substitution: The aminooxy and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
Aplicaciones Científicas De Investigación
Diamino (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(2-aminooxy-2-oxoethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of diamino (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(2-aminooxy-2-oxoethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Diamino (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(2-aminooxy-2-oxoethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioate analogs: Compounds with similar structures but different functional groups or stereochemistry.
Methoxy-substituted heptaenedioates: Compounds with similar backbone structures but different substituents.
Aminooxy derivatives: Compounds with aminooxy functionalities but different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of multiple double bonds, methoxy groups, and aminooxy functionalities, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C28H41N3O7 |
|---|---|
Peso molecular |
531.6 g/mol |
Nombre IUPAC |
diamino (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(2-aminooxy-2-oxoethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioate |
InChI |
InChI=1S/C28H41N3O7/c1-21(15-18-24(19-26(32)36-29)20-27(33)37-30)13-11-9-7-5-6-8-10-12-14-25(35-4)22(2)16-17-23(3)28(34)38-31/h6,8-12,15-19,21,25H,5,7,13-14,20,29-31H2,1-4H3/b8-6+,11-9+,12-10-,18-15+,22-16-,23-17+,24-19+/t21-,25+/m0/s1 |
Clave InChI |
LOHBYFQBGSZJOO-WUTQZGRKSA-N |
SMILES isomérico |
C[C@@H](C/C=C/CC/C=C/C=C\C[C@H](/C(=C\C=C(/C)\C(=O)ON)/C)OC)/C=C/C(=C\C(=O)ON)/CC(=O)ON |
SMILES canónico |
CC(CC=CCCC=CC=CCC(C(=CC=C(C)C(=O)ON)C)OC)C=CC(=CC(=O)ON)CC(=O)ON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B12832192.png)
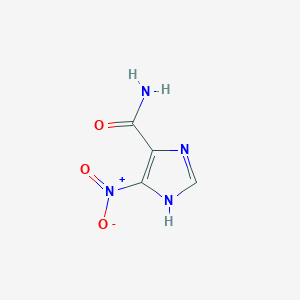
![(S)-2'-(Di-o-tolylphosphanyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B12832208.png)
![7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine](/img/structure/B12832211.png)
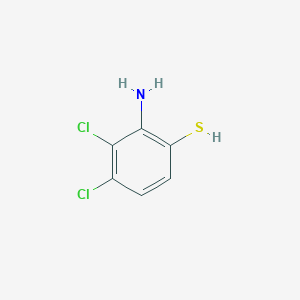




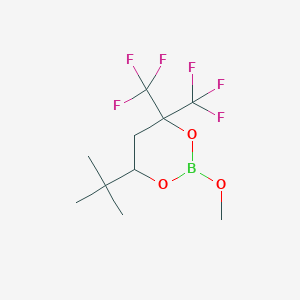
![2-Ethyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B12832245.png)
